Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (also known as N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate or TCFH) finds application as a coupling reagent in peptide synthesis []. Peptide synthesis is a fundamental technique in organic chemistry for creating peptides, which are chains of amino acids. Peptides play crucial roles in biological processes, and researchers use synthetic peptides to study these functions and develop new drugs.
TCFH functions as a condensing agent, activating the carboxyl group (COOH) of one amino acid to form a more reactive intermediate. This intermediate can then react with the amine group (NH2) of another amino acid, forming an amide bond (the linkage between amino acids in a peptide). TCFH's effectiveness stems from its ability to efficiently activate the carboxyl group while minimizing side reactions [].
Compared to traditional peptide coupling reagents, TCFH offers several advantages:
Several research publications document the use of TCFH in peptide coupling. Here are a few examples:
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate is a chemical compound with the molecular formula CHClFNP and a molecular weight of 280.58 g/mol. It is classified as a chloroformamidinium salt and is recognized for its use in various synthetic applications, particularly in organic chemistry. This compound appears as a white to almost white solid and is sensitive to moisture and heat, requiring storage under inert gas conditions at low temperatures .
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate serves primarily as a coupling reagent in peptide synthesis and amide bond formation. Its reactivity allows it to participate in the formation of onium salts, which are useful in synthesizing complex organic molecules, including cancer cell cytotoxins and bioconjugation reagents. The compound can also be utilized in reactions involving N-methylimidazole, leading to high-yield products such as N-(4-cyanophenyl)-2-methyl-2-phenylpropanamide .
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate can be synthesized using several methods, typically involving the reaction of tetramethylformamidine with chlorinating agents in the presence of hexafluorophosphate salts. Common procedures include:
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate is widely used in organic synthesis, particularly for:
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate shares similarities with several other compounds used in organic synthesis. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | CHClFNP | Effective coupling reagent for amide bonds; sensitive to moisture |
Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | CHFClFNP | Similar structure but with fluorine instead of chlorine; variations in reactivity |
N,N-Dimethylformamide | CHN | Common solvent; lacks the reactive halogen group |
Benzotriazole-based reagents | Varies | Often used for similar coupling reactions but may have different side effects or yields |
The unique aspect of chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate lies in its specific halogen component, which influences its reactivity profile and application scope compared to similar compounds .
Irritant